(E)-2-(2-(hydroxyimino)acetamido)benzoic acid
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Overview
Description
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is an organic compound with a complex structure that includes both hydroxyimino and acetamido functional groups attached to a benzoic acid core
Scientific Research Applications
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, the inhibitory effect of 2, 4-bis (2-acetoxybenzamido) benzoic acid (AB-50) and 2, 4-bis (2-hydroxybenzamido) benzoic acid (AB-23, an active form of AB-50) on IgE-like antibody-mediated passive cutaneous anaphylaxis (PCA) was studied . It was concluded that the inhibition of IgE-mediated PCA by AB-50 was based on the prevention of degranulation of and thus the release of chemical mediators from mast cells without direct antagonism against chemical mediators of PCA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with hydroxylamine to form the hydroxyimino derivative. This is followed by acylation with acetic anhydride to introduce the acetamido group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: Lacks the hydroxyimino and acetamido groups, making it less reactive in certain chemical reactions.
Hydroxybenzoic acids: Similar structure but without the acetamido group, leading to different chemical properties and applications.
Acetamidobenzoic acids:
Uniqueness
(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is unique due to the presence of both hydroxyimino and acetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECZOKZNVYPQT-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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